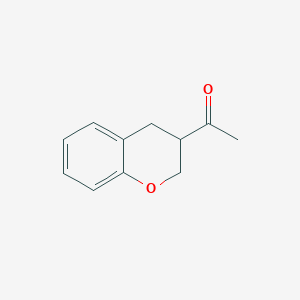

3-Acetyl-3,4-dihydro-2H-1-benzopyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

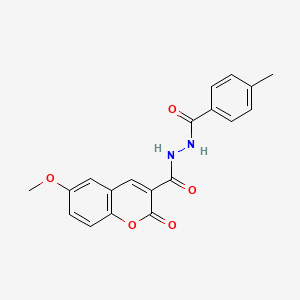

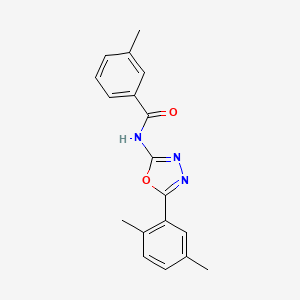

3-Acetyl-3,4-dihydro-2H-1-benzopyran is a derivative of isocoumarin . Isocoumarin is a lactone, a type of natural organic compound . The derivative 3-acetyl-3,4-dihydro-5,6-dimethoxy-1H-2-benzopyran-1-one can be found in Huáng bǎi (Phellodendron chinense), one of the fifty fundamental herbs of traditional Chinese medicine .

Synthesis Analysis

The synthesis of pyrazoline–coumarin derivatives, which includes this compound, was reported by Chen et al. The reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one 94 and flavone or amine at 40–50 °C was used for the synthesis .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1-benzopyran includes a benzopyran ring with a molecular formula of C9H10O . The molecular weight is 134.1751 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2H-1-benzopyran include a molecular weight of 134.1751 . The molecular structure is available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Antioxidant and Radical Scavenging Activity

3-Acetyl-3,4-dihydro-2H-1-benzopyran derivatives, classified under chromones, are recognized for their significant antioxidant properties. These compounds are capable of neutralizing active oxygen species and interrupting free radical processes, potentially delaying or inhibiting cellular impairment that leads to various diseases. The structural elements crucial for their radical scavenging activity include the double bond, a carbonyl group in the chromone core, and specific hydroxyl group arrangements. Modifications such as methylation or glycosylation of these hydroxyl groups have been shown to diminish their antioxidant effectiveness (Yadav, Parshad, Manchanda, & Sharma, 2014).

Therapeutic Applications and Drug Design

Novel benzopyran derivatives have been highlighted for their wide range of biological activities, supporting their use as therapeutic agents for various diseases. The structural characteristics of these derivatives are closely related to their physicochemical properties, which in turn define the scope of their biological activity. Recent patents from 2009 to 2016 have summarized developments in benzopyran derivatives, showcasing their potential in vivo and in vitro biological responses. The clinical evaluation of these compounds is essential for understanding their therapeutic utility, with many serving as lead compounds for designing new, more promising molecules (Xiu, Hua, Xiao, Tang, Zhou, & Liu, 2017).

Anti-Cancer Activity

Baicalein, a specific type of benzopyran, exhibits anti-cancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy, especially in hepatocellular carcinoma (HCC). It represents a potential, novel anticancer drug for HCC treatment, highlighting the importance of benzopyrans in cancer research. The mechanisms underlying baicalein's anti-cancer effects and its potential development into a therapeutic agent have been thoroughly reviewed, indicating its low toxicity and efficacy in cancer treatment (Bie, Sun, Guo, Li, Jiang, Yang, Huang, & Li, 2017).

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-chromen-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKNUEWTYCVFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C2OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2798914.png)

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798917.png)

![2-Cyano-N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]pyridine-3-sulfonamide](/img/structure/B2798918.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methoxyphenyl)amino)acetic acid](/img/structure/B2798922.png)

![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)